Piceatannol 3'-O-glucoside is a naturally occurring stilbene glucoside found in various plant sources, notably in certain grape varieties and the roots of Polygonum cuspidatum. [, ] It is classified as a polyphenol and belongs to the stilbenoid family. This compound is a glucoside derivative of piceatannol, another stilbene with notable bioactivity.
Piceatannol 3'-O-glucoside has gained significant attention in scientific research due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. [, , ] These properties contribute to its potential health benefits, making it a subject of interest for researchers exploring its applications in various fields, including food science and pharmaceutical development.
Piceatannol 3'-O-glucoside is primarily sourced from plants such as Rheum palmatum (rhubarb) and Vitis vinifera (grape). It is classified under the category of flavonoids, specifically as a glycoside of piceatannol. The structural formula can be represented as C₁₅H₁₄O₇, indicating the presence of a glucosyl group attached to the piceatannol molecule.
The synthesis of piceatannol 3'-O-glucoside generally involves the glucosylation of piceatannol. This can be achieved through several methods:
The molecular structure of piceatannol 3'-O-glucoside consists of a stilbene backbone with a glucosyl moiety attached at the 3' position. The structural characteristics include:
The compound exhibits a planar configuration typical of stilbenes, contributing to its ability to interact with biological targets effectively.
Piceatannol 3'-O-glucoside participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug development and research.
Piceatannol 3'-O-glucoside exhibits its biological effects primarily through:
Piceatannol 3'-O-glucoside possesses several notable physical and chemical properties:
These properties are vital for its application in pharmaceutical formulations where bioavailability is a concern.
Piceatannol 3'-O-glucoside has several scientific applications:
Piceatannol 3'-O-glucoside (C₂₀H₂₂O₉; MW 406.38 g/mol; CAS 94356-26-0) is a stilbene glucoside characterized by a dihydroxystilbene backbone conjugated to a glucose moiety at the 3'-hydroxy position. The aglycone, piceatannol (3,3',4,5'-tetrahydroxystilbene), features trans-configuration across the central ethylene bond, confirmed by NMR coupling constants (J = 16.2 Hz) [6]. X-ray crystallography of synthetic analogs reveals that glucosylation induces planar distortion near the glycosidic bond, affecting molecular packing [8]. The β-D-glucopyranoside unit adopts a ^4C~1~ chair conformation, stabilized by intramolecular hydrogen bonding between the glucosyl 2"-OH and the aglycone's 4'-OH [1] [4]. No natural cis-isomer has been reported, though synthetic cis-analogs exhibit distinct UV-Vis spectra (λ~max~ 290 nm vs. trans's 325 nm) [8].
Table 1: Key Structural Features of Piceatannol 3'-O-glucoside
Property | Value/Description | Experimental Method |
---|---|---|
Molecular formula | C₂₀H₂₂O₉ | HR-MS ([M+H]+ m/z 407.1294) |
Glycosidic linkage | β-1→4 configuration | NMR (δ 7.45, H-7; δ 5.10, H-1") |
Stereochemistry | Trans-configuration of olefinic bond | J~H7-H8~ = 16.2 Hz (NMR) |
Crystal system (anhydrous) | Monoclinic, space group P2₁ | X-ray diffraction [8] |
Torsional angle (aglycone) | C3'-C2'-O1'-C1" = -65.5° | Computational modeling |
The β-O-glucoside bond confers enhanced hydrosolubility (<0.1 mg/mL for aglycone vs. 123.04 mM in DMSO for glucoside) but reduces membrane permeability [1] [4]. Acid hydrolysis studies show the glycosidic bond is pH-sensitive, degrading rapidly below pH 2 (t~½~ <1h at 37°C). Stability improves in neutral-alkaline conditions (t~½~ >48h at pH 7.4) [6]. Amorphous formulations (prepared via solvent exchange) exhibit higher dissolution rates than crystalline forms but are hygroscopic, requiring light-protected storage at 4°C [8]. Glycosylation shields the phenolic groups, reducing oxidative degradation: the glucosylated form shows 3.2-fold lower ROS-mediated decay than piceatannol in H~2~O~2~-treated solutions [6].
Table 2: Physicochemical Properties Influenced by Glycosylation
Property | Piceatannol 3'-O-glucoside | Piceatannol (aglycone) |
---|---|---|
Water solubility | <0.1 mg/mL (insoluble) | 0.05 mg/mL |
DMSO solubility | 50 mg/mL (123.04 mM) | >100 mg/mL |
Log P (calculated) | -0.89 | 2.87 |
Degradation (pH 2) | t~½~ = 45 min | t~½~ = 120 min |
Crystallinity | Amorphous or monoclinic crystals | Needle crystals |
In rhubarb (Rheum spp.), piceatannol 3'-O-glucoside biosynthesis occurs via a branch pathway from anthraquinone precursors. Transcriptome analyses of R. tanguticum and R. officinale identify stilbene synthase (STS) as the pivotal enzyme converting p-coumaroyl-CoA and malonyl-CoA to resveratrol [3] . Subsequent hydroxylation by cytochrome P450 (CYP450; e.g., CYP1B1 orthologs) yields piceatannol, which is glucosylated by UDP-dependent glycosyltransferases (UGTs). Tissue-specific RNA-seq reveals root-predominant expression of UGT88 (e.g., CLUSTER-14354.38156), correlating with 4.7-fold higher piceatannol 3'-O-glucoside in roots than leaves [5] . Key regulatory elements include:
Table 3: Key Enzymes in Rheum Biosynthetic Pathways
Enzyme | Gene ID (Example) | Function | Tissue Specificity |
---|---|---|---|
Stilbene synthase (STS) | CLUSTER-11287.1 (R. tanguticum) | Converts p-coumaroyl-CoA to resveratrol | Root >> leaf |
Cytochrome P450 | CLUSTER-5542.0 (R. palmatum) | Hydroxylates resveratrol to piceatannol | Root specific |
UGT88 | CLUSTER-14354.38156 (R. emodi) | Glucosylates piceatannol at 3'-OH | Root specific |
MYB TF | CLUSTER-8890.2 (R. officinale) | Regulates STS expression | Vascular tissue |
Chemical synthesis employs Koenigs-Knorr glycosylation: peracetylated piceatannol reacts with α-acetobromoglucose under BF~3~ catalysis, followed by deprotection (yield: 42–68%) [8]. Amorphous formulations are prepared via solvent exchange: the compound is dissolved in acetone, mixed with water (1:5 v/v), and lyophilized, achieving 99.87% purity (HPLC) [8]. Enzymatic approaches use recombinant UGTs (e.g., UGT88 from R. emodi) expressed in E. coli to glucosylate piceatannol, yielding 85% conversion in 2h [5] . Semi-synthesis from rhubarb extracts involves:
Table 4: Preparation Methods and Yields
Method | Conditions | Yield | Purity |
---|---|---|---|
Koenigs-Knorr glycosylation | Peracetyl-piceatannol + acetobromoglucose/BF₃ | 42–68% | >95% |
Solvent exchange | Acetone/water → lyophilization | 91% | 99.87% |
Enzymatic (UGT88) | Piceatannol + UDP-glucose, 37°C, pH 7.5 | 85% conversion | >90% |
Plant extraction | Ethanol/water, silica chromatography | 0.12% dry wt | 98.5% |
UPLC-Q-TOF-MS/MS in negative ion mode shows [M−H]¯ at m/z 405.1189, fragmenting to m/z 243.0662 (aglycone-H¯) and m/z 162.0315 (glucose-H¯) [5] [9]. Diagnostic ions include m/z 225.0557 (aglycone-H¯-H~2~O) and m/z 201.0557 (retro-Diels-Alder cleavage). ¹H-NMR (DMSO-d~6~) key signals: δ 7.45 (d, J=16.2 Hz, H-7), 6.85 (s, H-10), 5.10 (d, J=7.3 Hz, H-1"), confirming β-glucosylation [1] [8]. ¹³C-NMR distinguishes it from 4'-O-glucoside by C3' at δ 158.2 (vs. C4' at δ 157.8 in 4'-isomer) [9]. HPLC-DAD quantification uses 325 nm detection, with separation on Eclipse-Plus C~18~ columns (0.2% formic acid/acetonitrile gradient) [5] [9].
Table 5: Key Spectroscopic Identifiers
Technique | Key Parameters/Peaks | Interpretation |
---|---|---|
UPLC-Q-TOF-MS/MS | [M−H]¯ m/z 405.1189 → 243.0662 (MS²) | Aglycone loss (162 Da) |
¹H-NMR (500 MHz, DMSO) | δ 7.45 (d, J=16.2 Hz, 1H), 6.85 (s, 1H), 5.10 (d, J=7.3 Hz, 1H) | H-7 (olefinic), H-10 (aromatic), H-1" (anomeric) |
¹³C-NMR | δ 158.2 (C3'), 104.5 (C1"), 77.8 (C5") | Glycosylation site at C3' |
HPLC retention | 9.8 min (Eclipse-Plus C~18~, 0.2% HCOOH/CH~3~CN gradient) | Distinguishes from 4'-O-glucoside (11.2 min) |
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